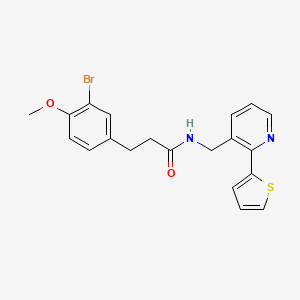
3-(3-bromo-4-methoxyphenyl)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-bromo-4-methoxyphenyl)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)propanamide is a synthetic organic compound that belongs to the class of amides It is characterized by the presence of a bromo-substituted methoxyphenyl group, a thiophenyl-pyridinyl moiety, and a propanamide backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-bromo-4-methoxyphenyl)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)propanamide typically involves multi-step organic reactions. One common synthetic route includes:
Bromination: The starting material, 4-methoxyphenyl, undergoes bromination using bromine or N-bromosuccinimide (NBS) to introduce the bromo group at the 3-position.
Coupling Reaction: The brominated product is then coupled with 2-(thiophen-2-yl)pyridine using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.
Amidation: The final step involves the formation of the amide bond by reacting the coupled product with propanoyl chloride or propanoic acid in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
3-(3-bromo-4-methoxyphenyl)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)propanamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The bromo group can be reduced to a hydrogen atom, resulting in the formation of a dehalogenated product.
Substitution: The bromo group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) under hydrogen atmosphere.
Substitution: Nucleophiles such as sodium azide (NaN3) or sodium methoxide (NaOMe) in polar aprotic solvents like dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of 3-(3-bromo-4-formylphenyl)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)propanamide.
Reduction: Formation of 3-(4-methoxyphenyl)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)propanamide.
Substitution: Formation of 3-(3-azido-4-methoxyphenyl)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)propanamide.
科学研究应用
3-(3-bromo-4-methoxyphenyl)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)propanamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new therapeutic agents, particularly in targeting specific receptors or enzymes.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the construction of diverse chemical libraries for drug discovery.
作用机制
The mechanism of action of 3-(3-bromo-4-methoxyphenyl)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)propanamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels. The compound’s structural features allow it to bind to these targets, modulating their activity and leading to desired biological effects. The exact pathways involved can vary based on the target and the context of its use.
相似化合物的比较
Similar Compounds
- 3-(3-chloro-4-methoxyphenyl)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)propanamide
- 3-(3-fluoro-4-methoxyphenyl)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)propanamide
- 3-(3-iodo-4-methoxyphenyl)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)propanamide
Uniqueness
The uniqueness of 3-(3-bromo-4-methoxyphenyl)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)propanamide lies in its specific substitution pattern and the combination of functional groups. The presence of the bromo group at the 3-position of the methoxyphenyl ring, along with the thiophenyl-pyridinyl moiety, imparts distinct chemical and biological properties that differentiate it from other similar compounds.
属性
IUPAC Name |
3-(3-bromo-4-methoxyphenyl)-N-[(2-thiophen-2-ylpyridin-3-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19BrN2O2S/c1-25-17-8-6-14(12-16(17)21)7-9-19(24)23-13-15-4-2-10-22-20(15)18-5-3-11-26-18/h2-6,8,10-12H,7,9,13H2,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPGQFDZMBJFGLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCC(=O)NCC2=C(N=CC=C2)C3=CC=CS3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19BrN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














